molecular formula C12H22O11.H2O<br>C12H24O12 B134456 D-(+)-Maltose monohydrate CAS No. 6363-53-7

D-(+)-Maltose monohydrate

Cat. No. B134456
CAS RN: 6363-53-7
M. Wt: 360.31 g/mol
InChI Key: HBDJFVFTHLOSDW-DNDLZOGFSA-N
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Description

D-(+)-Maltose monohydrate is a disaccharide consisting of two glucose units joined by a glycosidic bond. It is a reducing sugar that plays a crucial role in various biological and chemical processes. The study of its molecular structure and reactivity is essential for understanding its behavior in different environments and its interaction with other molecules.

Synthesis Analysis

The synthesis of maltose typically involves the enzymatic action on starch. However, the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino acids, can also modify maltose. In a study comparing the Maillard reaction of maltose and d-glucose, it was found that maltose degradation predominantly yields 1,2-dicarbonyls that still carry a glucosyl moiety, leading to the formation of specific heterocycles such as hydroxymethylfurfural (HMF), furfural, and 2-acetylfuran .

Molecular Structure Analysis

The molecular structure of maltose has been studied using semiempirical molecular orbital methods, specifically the AM1 framework. The theoretically generated structures of α-D-glucopyranose and β-maltose compared well with those determined by X-ray crystallographic techniques, indicating the reliability of the computational approach in predicting the structure of these sugars .

Chemical Reactions Analysis

The reactivity of maltose's hydroxyl groups has been analyzed, revealing that the secondary hydroxy functions (OH-2 and OH-3) are more acidic than the primary alcohol (OH-6). This is consistent with experimental findings and explains the enhanced reactivity of the OH-3 locus upon OH-2 alkylation. Such insights are valuable for understanding the reactivity of glucopyranose polymers . Additionally, the Maillard reaction involving maltose leads to the formation of reactive intermediates and products that contribute to color and antioxidant activity, which are significant in food chemistry and other applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltose, such as acidity and reactivity, are influenced by its molecular structure. The AM1 study provides a theoretical basis for the observed chemical behavior of maltose, including the relative acidity of its hydroxyl groups . The Maillard reaction study further demonstrates how maltose's chemical properties, such as its ability to form 1,2-dicarbonyl compounds, influence the reaction outcomes, including browning and antioxidant activity .

Mechanism of Action

Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase. This reaction occurs in the small intestine, where maltase cleaves the α(1→4) glycosidic bond, releasing two glucose molecules. These glucose molecules are then absorbed into the bloodstream and utilized for energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme beta-amylase breaks down starch into maltose by cleaving the α(1→4) glycosidic bonds. This process typically occurs in germinating seeds and during the malting process in brewing .

Industrial Production Methods

Industrially, maltose is produced by the controlled hydrolysis of starch using enzymes such as beta-amylase and alpha-amylase. The process involves mixing starch with water and heating it to gelatinize the starch. Enzymes are then added to hydrolyze the starch into maltose. The resulting maltose solution is purified and crystallized to obtain maltose hydrate .

Chemical Reactions Analysis

Types of Reactions

Maltose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glucose.

    Oxidation: Maltobionic acid.

    Reduction: Maltitol.

Comparison with Similar Compounds

Maltose is similar to other disaccharides such as sucrose, lactose, and trehalose. it has unique properties that distinguish it from these compounds:

    Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.

    Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.

    Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Maltose’s unique α(1→4) glycosidic bond and its role as a reducing sugar make it distinct from these other disaccharides .

properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJFVFTHLOSDW-DNDLZOGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Maltose monohydrate
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CAS RN

6363-53-7
Record name Maltose, monohydrate
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Record name Maltose monohydrate
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Record name D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1)
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Record name MALTOSE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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